molecular formula C8H6Cl2O3 B7906561 2-(3,5-Dichloro-2-hydroxyphenyl)acetic acid

2-(3,5-Dichloro-2-hydroxyphenyl)acetic acid

Cat. No.: B7906561
M. Wt: 221.03 g/mol
InChI Key: NKNKBVVUEYMSAJ-UHFFFAOYSA-N
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Description

2-(3,5-Dichloro-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H6Cl2O3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloro-2-hydroxyphenyl)acetic acid typically involves the chlorination of 2-hydroxyphenylacetic acid. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the 3 and 5 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloro-2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dichloro-2-hydroxyphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyphenylacetic acid: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.

    3,5-Dichloro-2-hydroxyacetophenone: Similar structure but with a ketone group instead of an acetic acid group.

    2-(3,5-Dichlorophenyl)acetic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

2-(3,5-Dichloro-2-hydroxyphenyl)acetic acid is unique due to the presence of both chlorine and hydroxyl groups on the phenyl ring.

Properties

IUPAC Name

2-(3,5-dichloro-2-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-1-4(2-7(11)12)8(13)6(10)3-5/h1,3,13H,2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNKBVVUEYMSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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